molecular formula C8H16O4 B12667968 (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol CAS No. 94134-59-5

(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol

Cat. No.: B12667968
CAS No.: 94134-59-5
M. Wt: 176.21 g/mol
InChI Key: JIZFDENKQQMMQA-DHBOJHSNSA-N
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Description

(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol is a chiral compound belonging to the TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) family. Its core structure consists of a 1,3-dioxolane ring substituted with two methyl and ethyl groups at the 2-position and two hydroxymethyl groups at the 4- and 5-positions, configured in a trans-(4S,5S) stereochemistry. This compound is distinguished by its mixed alkyl substituents (ethyl and methyl), which introduce unique steric and electronic properties compared to conventional TADDOL derivatives with symmetric substituents (e.g., 2,2-dimethyl or 2,2-diphenyl groups) .

TADDOL derivatives are widely recognized for their applications in asymmetric catalysis, chiral resolution, and materials science due to their rigid, C2-symmetric backbone and ability to form stable chiral complexes . The ethyl-methyl substitution in this compound may modulate solubility, steric bulk, and catalytic efficiency, making it a candidate for specialized enantioselective reactions or chiral dopants in liquid crystals .

Properties

CAS No.

94134-59-5

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

[(4S,5R)-2-ethyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C8H16O4/c1-3-8(2)11-6(4-9)7(5-10)12-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7+,8?

InChI Key

JIZFDENKQQMMQA-DHBOJHSNSA-N

Isomeric SMILES

CCC1(O[C@@H]([C@@H](O1)CO)CO)C

Canonical SMILES

CCC1(OC(C(O1)CO)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol typically involves the reaction of ethyl and methyl-substituted dioxolane precursors with appropriate reagents under controlled conditions. One common method involves the use of Lewis acid catalysis to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of dioxolane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones, while reduction can produce dioxolane alcohols.

Scientific Research Applications

(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Dioxolane Substituents Aryl/Alkyl Groups Key Applications Notable Properties
(4S-trans)-2-Ethyl-2-methyl derivative 2-Ethyl, 2-methyl None (alkyl only) Potential catalysis, chiral dopants Moderate steric bulk, tunable solubility
TADDOL (2,2-Dimethyl) 2,2-Dimethyl Tetraaryl Asymmetric catalysis, ligands High enantioselectivity, rigid backbone
DINOL (2,2-Di(naphthyl)) 2,2-Di(naphthyl) Tetraaryl Titanium-mediated enantioselective reactions Enhanced π-π interactions, high stereocontrol
TADDOL-phosphonite 2,2-Dimethyl Phosphorus-linked Copper-catalyzed conjugate additions Improved Lewis acidity, recyclability
Chiral dopant (Tetra(1-naphthyl)) 2,2-Dimethyl Tetra(1-naphthyl) Cholesteric liquid crystals High helical twisting power (HTP: 200 μm⁻¹)

Performance in Catalysis

  • Enantioselectivity: Symmetric TADDOLs (e.g., 2,2-dimethyl or diphenyl) exhibit superior enantioselectivity (>90% ee) in titanium-mediated aldol reactions due to their C2 symmetry and optimal steric shielding .
  • Recyclability: Ionic liquid-tagged TADDOLs show improved recyclability in organocatalysis (e.g., hetero-Diels-Alder reactions) but suffer from reduced activity (50% ee in some cases) due to steric hindrance from tags . The ethyl-methyl variant’s simpler structure may avoid such trade-offs.

Key Research Findings

Solubility: Alkyl-substituted TADDOLs exhibit improved solubility in apolar solvents, advantageous for reactions in non-polar media .

Limitations : Asymmetric substituents may reduce enantioselectivity in reactions requiring strict C2 symmetry (e.g., Seebach’s titanium TADDOLates) .

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